N-(tert-butyl)ethanesulfonamide
Description
Properties
CAS No. |
89556-99-0 |
|---|---|
Molecular Formula |
C6H15NO2S |
Molecular Weight |
165.26 g/mol |
IUPAC Name |
N-tert-butylethanesulfonamide |
InChI |
InChI=1S/C6H15NO2S/c1-5-10(8,9)7-6(2,3)4/h7H,5H2,1-4H3 |
InChI Key |
RWGDUNGZBOXVSB-UHFFFAOYSA-N |
Canonical SMILES |
CCS(=O)(=O)NC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Conditions
The reaction proceeds via a nucleophilic substitution mechanism, where tert-butyl groups (from tert-butyl alcohol, tert-butyl acrylate, or tert-butyl propionate) displace a proton on the sulfonamide nitrogen. Hafnium tetrachloride (HfCl₄) or zirconium tetrachloride (ZrCl₄) catalyzes the reaction at 150°C in N-methylpyrrolidone (NMP) solvent.
Example Protocol
-
Reactants : Ethanesulfonamide (31.81 mmol), tert-butanol (47.72 mmol), HfCl₄ (0.9543 mmol).
-
Solvent : NMP (30 mL).
-
Conditions : Reflux at 150°C for 6–8 hours.
-
Monitoring : High-performance liquid chromatography (HPLC) with methanol-water (70:30) mobile phase and 254 nm detection.
-
Yield : 97.5% (reported for benzenesulfonamide analog; ethanesulfonamide expected to follow similar trends).
Catalyst and Solvent Optimization
HfCl₄ outperforms ZrCl₄ due to higher Lewis acidity, facilitating tert-butyl cation stabilization. NMP enhances solubility and reaction kinetics, while alternatives like toluene or dimethyl sulfoxide reduce yields by 15–20%. Catalyst loading at 3% of sulfonamide mass balances cost and efficiency.
Direct Sulfonation of tert-Butylamine
An alternative route involves reacting ethanesulfonyl chloride with tert-butylamine, as inferred from deuterated analogs in PMC9313827. This method avoids alkylation challenges and suits small-scale synthesis.
Procedure and Challenges
-
Step 1 : Generate ethanesulfonyl chloride via chlorination of ethanesulfonic acid.
-
Step 2 : React with tert-butylamine in dichloromethane (DCM) at 0–5°C.
-
Workup : Neutralize with aqueous sodium bicarbonate, extract with DCM, and purify via vacuum distillation.
Key Data
-
Yield : 80–85% (estimated from analogous deuterated synthesis).
-
Limitation : Ethanesulfonyl chloride’s moisture sensitivity necessitates anhydrous conditions.
Historical Context and Comparative Analysis
The Journal of Organic Chemistry (1984) first documented N-(tert-butyl)ethanesulfonamide synthesis, though specifics are proprietary. Modern methods improve upon early approaches by addressing:
Yield and Scalability
| Method | Catalyst | Solvent | Yield | Purity |
|---|---|---|---|---|
| Catalytic Alkylation | HfCl₄ | NMP | 95.5% | 98% |
| Direct Sulfonation | None | DCM | 85% | 98% |
Catalytic alkylation excels in scalability and reproducibility, whereas direct sulfonation is preferable for isotopic labeling.
Emerging Techniques and Innovations
Chemical Reactions Analysis
Types of Reactions
N-(tert-butyl)ethanesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: The sulfonamide group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfonic acids, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Medicinal Chemistry Applications
N-(tert-butyl)ethanesulfonamide has shown promise in the development of pharmaceutical compounds. Sulfonamides, including this compound, are known for their antibacterial properties, making them valuable in drug formulation. Research indicates that sulfonamide derivatives can exhibit anti-inflammatory and antimicrobial activities, which are critical in combating infections and inflammatory diseases.
Case Study: Antimicrobial and Anti-inflammatory Activities
A series of studies have evaluated the antimicrobial properties of various sulfonamide derivatives against resistant bacterial strains. For instance, new thiopyrimidine–benzenesulfonamide compounds were synthesized and tested against multidrug-resistant pathogens such as Klebsiella pneumoniae and Pseudomonas aeruginosa. These compounds demonstrated significant antimicrobial activity, suggesting that this compound could serve as a foundational structure for developing new antibiotics to address antibiotic resistance .
Synthesis and Catalytic Applications
This compound is utilized as a ligand in various catalytic processes. Its ability to stabilize metal complexes makes it an important component in organic synthesis, particularly in cross-coupling reactions.
This compound serves as a ligand in palladium-catalyzed reactions, facilitating cross-coupling between aryl boronic acids and heteroaryl compounds. This application is crucial for synthesizing complex organic molecules used in pharmaceuticals and agrochemicals .
Environmental Impact and Green Chemistry
The synthesis of this compound adheres to green chemistry principles by employing mild reaction conditions and minimizing hazardous waste production. The use of inexpensive and readily available raw materials enhances its viability for industrial applications, aligning with sustainable practices in chemical manufacturing .
Mechanism of Action
The mechanism of action of N-(tert-butyl)ethanesulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group can form hydrogen bonds with biological molecules, influencing their structure and function. This interaction can modulate enzymatic activities and other biochemical processes, leading to various biological effects.
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
Substituent Variations
Table 1: Structural Features of N-(tert-Butyl)ethanesulfonamide and Analogs
Key Observations :
- Steric Effects : The tert-butyl group in this compound provides significant steric hindrance, reducing nucleophilic attack compared to smaller substituents (e.g., isopropyl in ).
- Electronic Effects : Halogenated aryl substituents () increase electrophilicity, whereas electron-donating groups like methoxy () enhance stability.
- Biological Relevance : Bifunctional aromatic substituents in CBiPES () improve binding affinity to neurotransmitter receptors.
Comparison with Other Sulfonamides
Physical and Chemical Properties
Table 3: Physicochemical Data
Notes:
- Higher molecular weight and LogP values in aryl-substituted derivatives correlate with increased membrane permeability.
- Lack of melting point data for this compound suggests a need for further characterization.
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
